7-Chloro-6-fluoro-1H-indazole: A Comprehensive Technical Guide for Chemical Researchers
7-Chloro-6-fluoro-1H-indazole: A Comprehensive Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of the chemical and physical properties of 7-Chloro-6-fluoro-1H-indazole (CAS No. 1414870-63-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, frequently incorporated into molecules targeting a range of biological pathways, most notably as kinase inhibitors in oncology.[1][2] This document offers a consolidated resource for researchers, covering the structural features, physicochemical parameters, and potential applications of this specific halogenated indazole derivative. While detailed experimental data for this particular isomer is not broadly published, this guide synthesizes available information on closely related analogues and general principles of indazole chemistry to provide a predictive and practical framework for its use in research and development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the design of bioactive molecules.[3] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with biological targets.[2] The therapeutic potential of indazole-containing compounds is well-established, with several approved drugs, such as the anti-cancer agent axitinib and the antiemetic granisetron, featuring this core moiety.[4]
The introduction of halogen substituents, such as chlorine and fluorine, onto the indazole scaffold provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence metabolic stability, membrane permeability, and binding affinity, making it a key strategy in drug optimization.[3] 7-Chloro-6-fluoro-1H-indazole, with its specific substitution pattern, represents a valuable synthon for accessing novel chemical space in the pursuit of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The chemical structure of 7-Chloro-6-fluoro-1H-indazole is characterized by a bicyclic aromatic system with a chlorine atom at the 7-position and a fluorine atom at the 6-position of the benzene ring.
Figure 1: Chemical structure of 7-Chloro-6-fluoro-1H-indazole.
Table 1: Physicochemical Properties of 7-Chloro-6-fluoro-1H-indazole
| Property | Value | Source |
| CAS Number | 1414870-63-5 | [5] |
| Molecular Formula | C₇H₄ClFN₂ | [6] |
| Molecular Weight | 170.57 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | General knowledge |
| pKa | Not available | - |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of 7-Chloro-6-fluoro-1H-indazole is not widely published, its preparation can be conceptually designed based on established methodologies for constructing the indazole ring system. A common and effective route involves the cyclization of appropriately substituted ortho-halobenzaldehydes or ortho-haloketones with hydrazine.[4]
Conceptual Synthesis Workflow:
Figure 2: Conceptual workflow for the synthesis of 7-Chloro-6-fluoro-1H-indazole.
Detailed Hypothetical Protocol:
Causality: The choice of an ortho-halocarbonyl precursor is critical as the ortho-halo group acts as a leaving group in the cyclization step with hydrazine, facilitating the formation of the pyrazole ring fused to the benzene ring. The specific substitution pattern of the starting material dictates the final substitution on the indazole product.
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Preparation of the Precursor: A suitable starting material, such as 2-chloro-3-fluorotoluene, would first need to be oxidized to the corresponding benzaldehyde. This can be achieved using standard oxidizing agents like potassium permanganate or chromium trioxide.
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Cyclization Reaction: The resulting 2-chloro-3-fluorobenzaldehyde would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or butanol, under reflux conditions. The reaction progress would be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would then be subjected to purification, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure 7-Chloro-6-fluoro-1H-indazole.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Derivatization
The chemical reactivity of 7-Chloro-6-fluoro-1H-indazole is governed by the interplay of the electron-rich pyrazole ring and the electron-deficient, halogen-substituted benzene ring. The NH group of the pyrazole ring is nucleophilic and can be readily alkylated or acylated.
Key Reaction Pathways:
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N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted with various alkyl or aryl groups using appropriate electrophiles in the presence of a base. This is a common strategy for modulating the compound's properties and for its incorporation into larger molecular frameworks.
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Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the presence of the deactivating chloro and fluoro groups will influence the regioselectivity of these reactions.
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Cross-Coupling Reactions: The chloro substituent at the 7-position can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.
Figure 3: Key reactivity pathways for 7-Chloro-6-fluoro-1H-indazole.
Applications in Drug Discovery
The primary application of 7-Chloro-6-fluoro-1H-indazole is as a key building block in the synthesis of kinase inhibitors for the treatment of cancer.[2] The indazole core is known to effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The specific substitution pattern of 7-Chloro-6-fluoro-1H-indazole can be leveraged to achieve selectivity and potency for specific kinase targets.
For instance, this scaffold could be a valuable starting point for the development of inhibitors for receptor tyrosine kinases (RTKs) or serine/threonine kinases that are implicated in tumor growth and proliferation. A notable example is its potential use as an intermediate in the synthesis of KRAS G12C inhibitors, a class of targeted therapies for cancers with this specific mutation.[7]
Safety and Handling
As with all laboratory chemicals, 7-Chloro-6-fluoro-1H-indazole should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
7-Chloro-6-fluoro-1H-indazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel, potent, and selective kinase inhibitors and other therapeutic agents. While comprehensive experimental data for this specific isomer is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on the established chemistry of the indazole scaffold. Further research into the detailed characterization and reactivity of this compound is warranted to fully unlock its potential in the development of new medicines.
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